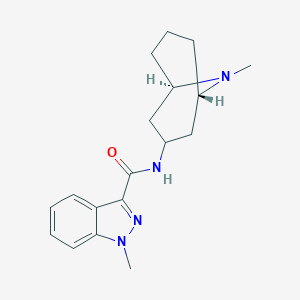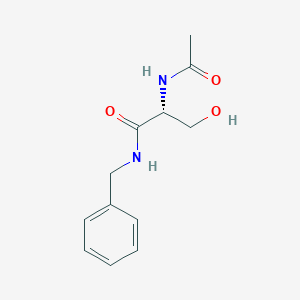
Desmetil Lacosamida
Descripción general
Descripción
- O-Desmetil Lacosamida es un metabolito farmacológicamente inactivo que se forma durante la biotransformación de la lacosamida en el hígado. Constituye aproximadamente el 30% de los metabolitos generados a partir de la lacosamida .
O-Desmetil Lacosamida: es un compuesto relacionado con , un medicamento anticonvulsivo de tercera generación.
Aplicaciones Científicas De Investigación
- O-Desmetil Lacosamida se estudia principalmente en el contexto del control terapéutico de fármacos para el tratamiento con lacosamida. Los investigadores evalúan su concentración plasmática en pacientes pediátricos con epilepsia para garantizar la eficacia y seguridad clínica .
- Más allá de esto, las aplicaciones de investigación específicas para O-Desmetil Lacosamida siguen siendo limitadas en la literatura.
Mecanismo De Acción
- La lacosamida ejerce sus efectos anticonvulsivos al mejorar selectivamente la inactivación lenta de los canales de sodio regulados por voltaje (VGSC) en las neuronas. Esta modulación estabiliza la excitabilidad neuronal y reduce la activación anormal asociada con las convulsiones.
- Si bien O-Desmetil Lacosamida es farmacológicamente inactiva, su formación puede afectar la farmacocinética y la dinámica generales de la lacosamida.
Análisis Bioquímico
Biochemical Properties
Desmethyl Lacosamide interacts with various enzymes, proteins, and other biomolecules. It is metabolized by CYP2C19, CYP2C9, and CYP3A4 into pharmacologically inactive O-desmethyl-lacosamide . This interaction with these enzymes plays a crucial role in its biochemical reactions.
Cellular Effects
Desmethyl Lacosamide influences cell function by stabilizing hyperexcitable neuronal membranes and inhibiting neuronal firing . This effect on cellular processes impacts cell signaling pathways and cellular metabolism, contributing to its antiepileptic properties .
Molecular Mechanism
The molecular mechanism of Desmethyl Lacosamide involves its selective enhancement of sodium channel slow inactivation . This action results in the stabilization of hyperexcitable neuronal membranes, reducing neuronal firing and long-term channel availability without affecting physiological function .
Temporal Effects in Laboratory Settings
In laboratory settings, Desmethyl Lacosamide shows consistent pharmacokinetic properties. It is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 h after intake . Its elimination from plasma occurs with a terminal half-life of approximately 13 h in young subjects and 14–16 h in elderly subjects .
Dosage Effects in Animal Models
Its parent compound, Lacosamide, has been studied extensively and shows a favourable and highly predictable pharmacokinetic profile in healthy subjects as well as in patients with focal epilepsy .
Metabolic Pathways
Desmethyl Lacosamide is involved in metabolic pathways mediated by CYP2C19, CYP2C9, and CYP3A4 enzymes . These enzymes metabolize Desmethyl Lacosamide into pharmacologically inactive O-desmethyl-lacosamide .
Transport and Distribution
It is known that Lacosamide, the parent compound, does not induce or inhibit cytochrome P450 enzymes or known drug transporter systems .
Subcellular Localization
Given its role in enhancing sodium channel slow inactivation, it is likely to be localized in areas rich in sodium channels, such as the neuronal membranes .
Métodos De Preparación
- Las rutas sintéticas para O-Desmetil Lacosamida no están ampliamente documentadas en la literatura. Se forma principalmente por desmetilación de la lacosamida, probablemente catalizada por enzimas del citocromo P450 como CYP2C19 .
- Los métodos de producción industrial para O-Desmetil Lacosamida son patentados y pueden no estar disponibles públicamente.
Análisis De Reacciones Químicas
- O-Desmetil Lacosamida se forma principalmente por desmetilación de la lacosamida, que implica la eliminación de un grupo metilo.
- Los reactivos y condiciones comunes para esta reacción de desmetilación no se informan explícitamente, pero probablemente involucran enzimas hepáticas como CYP2C19.
- El producto principal que se forma es la propia O-Desmetil Lacosamida.
Comparación Con Compuestos Similares
- O-Desmetil Lacosamida es única debido a su origen como metabolito de la lacosamida. Carece de actividad terapéutica independiente, pero contribuye al perfil farmacológico general de la lacosamida.
- Los compuestos similares incluyen otros medicamentos anticonvulsivos que también interactúan con VGSC, como carbamazepina, fenitoína y lamotrigina.
Propiedades
IUPAC Name |
(2R)-2-acetamido-N-benzyl-3-hydroxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9(16)14-11(8-15)12(17)13-7-10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3,(H,13,17)(H,14,16)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKSCJLQKGLSKU-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CO)C(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CO)C(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401248336 | |
| Record name | (R)-N-Benzyl-2-acetamido-3-hydroxypropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401248336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175481-38-6 | |
| Record name | (R)-N-Benzyl-2-acetamido-3-hydroxypropionamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175481-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmethyl lacosamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175481386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-N-Benzyl-2-acetamido-3-hydroxypropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401248336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-N-benzyl-2-acetamido-3-hydroxypropionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESMETHYL LACOSAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNH5357R26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ODL relate to Lacosamide in terms of metabolism and activity?
A: ODL is the major metabolite of Lacosamide, formed through CYP2C19-mediated metabolism. [] Unlike Lacosamide, ODL is considered pharmacologically inactive. [] This means it does not exert the same antiepileptic effects.
Q2: Can you describe a validated method for measuring ODL concentrations?
A: Several methods have been developed to quantify ODL in biological samples. One validated method utilizes Ultra Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) [, ]. This technique offers high sensitivity and accuracy for measuring ODL levels, even at low concentrations.
Q3: Are there any known drug interactions involving ODL?
A: While Lacosamide is known to have a low potential for drug-drug interactions, research on ODL's interaction profile is ongoing. [] One study investigated the potential interaction between ODL and Nisoldipine but did not find a significant effect on ODL pharmacokinetics. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
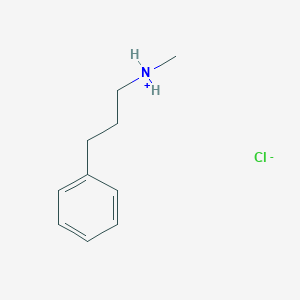
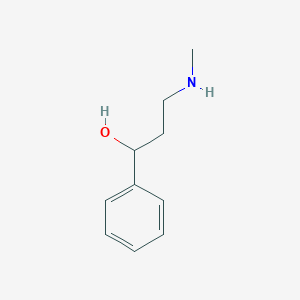




![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B195940.png)

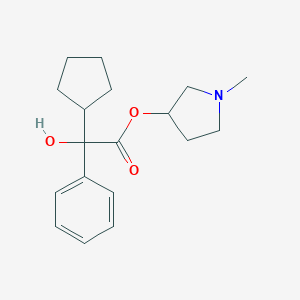
![N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide](/img/structure/B195952.png)


